molecular formula C24H32N2O6 B10936202 N,N'-hexane-1,6-diylbis(3,5-dimethoxybenzamide)

N,N'-hexane-1,6-diylbis(3,5-dimethoxybenzamide)

Cat. No.: B10936202
M. Wt: 444.5 g/mol
InChI Key: MJFUPZSARROHGY-UHFFFAOYSA-N
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Description

N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes two 3,5-dimethoxybenzoyl groups connected by a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE typically involves the reaction of 3,5-dimethoxybenzoic acid with hexylamine to form an amide bond. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-{6-[(3,5-DIMETHOXYBENZOYL)AMINO]HEXYL}-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H32N2O6

Molecular Weight

444.5 g/mol

IUPAC Name

N-[6-[(3,5-dimethoxybenzoyl)amino]hexyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C24H32N2O6/c1-29-19-11-17(12-20(15-19)30-2)23(27)25-9-7-5-6-8-10-26-24(28)18-13-21(31-3)16-22(14-18)32-4/h11-16H,5-10H2,1-4H3,(H,25,27)(H,26,28)

InChI Key

MJFUPZSARROHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OC)OC)OC

Origin of Product

United States

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